N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzo[d]thiazole moiety and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions to form the benzo[d]thiazole core.
Amidation: The final step involves the coupling of the sulfonylated benzo[d]thiazole with 3-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the sulfonyl moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in the field of antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific biological targets are of particular interest for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)benzamide
- 2,4-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
- N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-methylglycine
Uniqueness
Compared to similar compounds, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is unique due to the presence of both the chloro and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action could lead to new discoveries and applications.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-6-11(17)8-13-14(9)18-16(23-13)19-15(20)10-4-3-5-12(7-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSYOLJJUUKYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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